molecular formula C11H17NO3 B13050855 (1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13050855
M. Wt: 211.26 g/mol
InChI Key: QSYILIJZAXMABN-RDDDGLTNSA-N
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Description

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL has numerous applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

Uniqueness

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications, making it a valuable molecule for research and industrial use.

Biological Activity

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, also known as a chiral compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1213592-55-2

This compound is characterized by the presence of a chiral center and a dimethoxy-substituted phenyl ring, which contributes to its unique biological activity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects :
    • The compound has been studied for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological processes and disorders .
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells .
  • Anti-inflammatory Properties :
    • Research indicates that compounds similar to this compound can exhibit anti-inflammatory effects through modulation of inflammatory pathways .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various neurotransmitter systems and cellular signaling pathways:

  • Serotonergic System : By acting as an agonist at the 5-HT2A receptor, this compound may influence mood and anxiety levels.
  • Cell Signaling Pathways : Potential modulation of pathways such as PI3K/Akt has been suggested based on related compounds' effects in cancer biology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalAgonist for 5-HT2A receptor
AntioxidantPotential to reduce oxidative stress
Anti-inflammatoryModulation of inflammatory pathways

Case Study Example

A recent study investigated the neuropharmacological effects of similar compounds in animal models. The results indicated significant changes in behavior correlating with serotonin receptor activation, suggesting that this compound may have therapeutic potential in treating mood disorders.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1

InChI Key

QSYILIJZAXMABN-RDDDGLTNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)N)O

Origin of Product

United States

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